molecular formula C17H16ClN3O2 B1645204 1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride CAS No. 3380-77-6

1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride

Cat. No. B1645204
CAS RN: 3380-77-6
M. Wt: 329.8 g/mol
InChI Key: AFQVDVZEUNEJGI-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is a complex organic compound. It is a member of pyrroles . It has a structure that includes a tetrahydroisoquinoline moiety .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . Another study reported the synthesis of 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives in one pot, by condensation of tryptamin with cycloalkanones .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a study reported the reaction of compounds with ethyl iodide, 2-chloroacetamide, or its N-aryl derivatives in the presence of sodium acetate trihydrate . Another study discussed the precipitation of the product by adding equal portions of aqueous HCl and diethyl ether .

Scientific Research Applications

Chemical Confirmation and Structural Analysis

The compound 1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is related to mutagenic compounds that involve the interaction between non-mutagenic substances like norharman and aniline, leading to the formation of mutagenic aminophenyl derivatives. Specifically, 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, a closely related compound, has been synthesized to further understand the mutagenic potential and structural characteristics of these compounds. This synthesis pathway involves several steps, starting from ethyl indole-2-aldehyde, progressing through N-(4-nitro)phenylation, elongation of the aldehyde substituent, and concluding with the construction of the pyridine nucleus to ensure the correct nitrogen substitution. This detailed chemical pathway helps in understanding the complex reactions and structural confirmations involved in the synthesis of such compounds (Murakami et al., 2010).

Heterocyclic Chemistry and Intramolecular Reactions

Another aspect of scientific research involving 1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride relates to its role in heterocyclic chemistry, particularly in the formation of pyrrolo[3,2-b]indoles. The reduction of nitro-derivatives leads to these compounds through a nucleophilic attack by the 2-aminophenyl group on the pyrrole ring, showcasing an interesting example of intramolecular nucleophilic substitution within the pyrrole series. This reaction pathway highlights the compound's utility in synthesizing complex heterocyclic structures and exploring the reactivity of indole derivatives (Aiello et al., 1981).

Synthesis and Biological Evaluation

Further research into 1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride and related compounds involves their synthesis for biological evaluation. For instance, indole-based compounds have been designed and synthesized as inhibitors for specific enzymes like cytosolic phospholipase A2α, showcasing the potential therapeutic applications of these compounds. The structure-activity relationships derived from these studies provide insights into the essential components required for inhibitory activity, guiding future drug design and development efforts (Tomoo et al., 2014).

Safety and Hazards

The safety and hazards associated with similar compounds have been reported. For instance, one compound was reported to be hazardous according to the 2012 OSHA Hazard Communication Standard . Another compound was reported to release irritating gases and vapors upon thermal decomposition .

properties

IUPAC Name

1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2.ClH/c21-20(22)12-7-5-11(6-8-12)16-17-14(9-10-18-16)13-3-1-2-4-15(13)19-17;/h1-8,16,18-19H,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQVDVZEUNEJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride
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1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride
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1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride
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1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride
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1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride
Reactant of Route 6
1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride

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